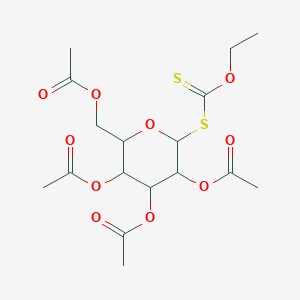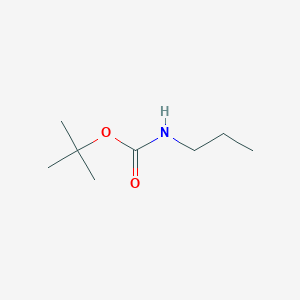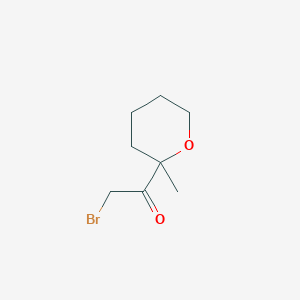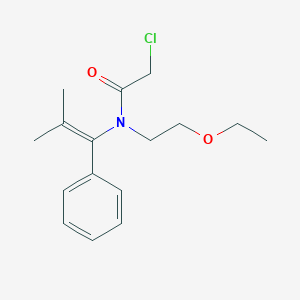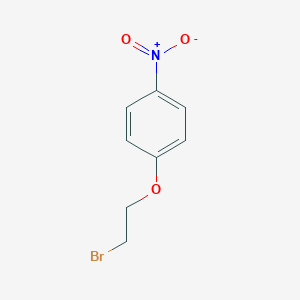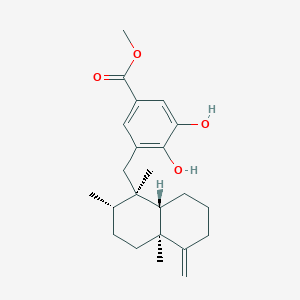
dictyoceratin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EKB-569 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and controlled reaction environments to achieve the desired product .
Industrial Production Methods: Industrial production of EKB-569 follows similar synthetic routes but on a larger scale. This involves the optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process is typically carried out in batch reactors with stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: EKB-569 undergoes various chemical reactions, including:
Oxidation: EKB-569 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within EKB-569, potentially altering its activity.
Substitution: EKB-569 can undergo substitution reactions where specific atoms or groups within the molecule are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
EKB-569 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of tyrosine kinases and the development of new inhibitors.
Biology: Investigated for its effects on cell signaling pathways and its potential to modulate cellular processes.
Medicine: Explored as a therapeutic agent for treating various cancers, particularly those with overexpressed or mutated EGFR.
Industry: Utilized in the development of targeted cancer therapies and as a reference compound in drug discovery
Mechanism of Action
EKB-569 exerts its effects by irreversibly binding to the epidermal growth factor receptor (EGFR), thereby inhibiting its tyrosine kinase activity. This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. The molecular targets include the ATP-binding site of EGFR, leading to the blockade of signal transduction and subsequent induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Gefitinib: A reversible EGFR inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Another reversible EGFR inhibitor with similar applications.
Lapatinib: A dual inhibitor of EGFR and HER2, used in breast cancer treatment.
Uniqueness of EKB-569: EKB-569 is unique due to its irreversible binding to EGFR, which provides prolonged inhibition compared to reversible inhibitors like gefitinib and erlotinib. This irreversible binding can lead to more sustained therapeutic effects and potentially overcome resistance mechanisms that limit the efficacy of reversible inhibitors .
Properties
CAS No. |
104900-68-7 |
|---|---|
Molecular Formula |
C23H32O4 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
methyl 3-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-4,5-dihydroxybenzoate |
InChI |
InChI=1S/C23H32O4/c1-14-7-6-8-19-22(14,3)10-9-15(2)23(19,4)13-17-11-16(21(26)27-5)12-18(24)20(17)25/h11-12,15,19,24-25H,1,6-10,13H2,2-5H3/t15-,19+,22+,23+/m0/s1 |
InChI Key |
FMHCCRKQMUIWGQ-OVOQHVDUSA-N |
SMILES |
CC1CCC2(C(C1(C)CC3=C(C(=CC(=C3)C(=O)OC)O)O)CCCC2=C)C |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=CC(=C3)C(=O)OC)O)O)CCCC2=C)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CC3=C(C(=CC(=C3)C(=O)OC)O)O)CCCC2=C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Bromobenzyl)oxy]benzaldehyde](/img/structure/B22169.png)
![5-amino-1-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)imidazole-4-carboxamide](/img/structure/B22172.png)
![[phenylsulfanyl(phosphono)methyl]phosphonic acid](/img/structure/B22174.png)
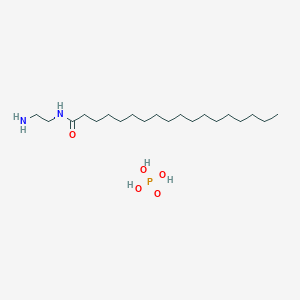
![(2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide](/img/structure/B22179.png)
![4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline](/img/structure/B22186.png)
![(6S)-6-[(5R)-6,6-Dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide](/img/structure/B22187.png)
